molecular formula C16H12O4 B14394608 2-Oxo-3,4-dihydro-2H-1-benzopyran-3-yl benzoate CAS No. 87532-13-6

2-Oxo-3,4-dihydro-2H-1-benzopyran-3-yl benzoate

Cat. No.: B14394608
CAS No.: 87532-13-6
M. Wt: 268.26 g/mol
InChI Key: RGFUPHWLYADWFG-UHFFFAOYSA-N
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Description

2-Oxo-3,4-dihydro-2H-1-benzopyran-3-yl benzoate is a chemical compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-3,4-dihydro-2H-1-benzopyran-3-yl benzoate typically involves the condensation of a benzopyran derivative with benzoic acid or its derivatives. One common method is the esterification reaction between 3-hydroxy-2-oxo-2H-1-benzopyran and benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-3,4-dihydro-2H-1-benzopyran-3-yl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ester group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, alcohols, and substituted benzopyran derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Oxo-3,4-dihydro-2H-1-benzopyran-3-yl benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-3,4-dihydro-2H-1-benzopyran-3-yl benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors can modulate various signaling pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
  • 3-Hydroxy-4-oxo-2H-1-benzopyran
  • 2,3-Dihydro-2-oxo-1H-benzopyran-4-carboxylic acid

Uniqueness

2-Oxo-3,4-dihydro-2H-1-benzopyran-3-yl benzoate is unique due to its specific ester group, which imparts distinct chemical and biological properties. This ester group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

87532-13-6

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

(2-oxo-3,4-dihydrochromen-3-yl) benzoate

InChI

InChI=1S/C16H12O4/c17-15(11-6-2-1-3-7-11)20-14-10-12-8-4-5-9-13(12)19-16(14)18/h1-9,14H,10H2

InChI Key

RGFUPHWLYADWFG-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)OC2=CC=CC=C21)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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